Cas no 7060-91-5 (4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one)

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one structure
7060-91-5 structure
商品名:4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
CAS番号:7060-91-5
MF:C9H13N3O4
メガワット:227.22
CID:5436829
PubChem ID:637

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one 化学的及び物理的性質

名前と識別子

    • Cytosine deoxyribonucleoside
    • 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
    • DTXSID00862483
    • 2'-DEOXY-L-CYTIDINE
    • 2'-Deoxy-a-cytidine
    • SCHEMBL10238960
    • SMR000677924
    • Oprea1_817993
    • AKOS016368361
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • Cytosine deoxy nucleoside hydrochloride
    • bmse000323
    • AKOS002315137
    • 4-amino-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one
    • MLS001183806
    • NS00014659
    • 4-amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • MFCD00066875
    • 7060-91-5
    • Cytidine, 2'-deoxy-, monohydrochloride (8CI 9CI)
    • FT-0602425
    • CHEMBL280428
    • 4-amino-1-(2-deoxypentofuranosyl)pyrimidin-2(1H)-one
    • TimTec1_003892
    • Desoxycytidine
    • 4449-40-5
    • Oprea1_381403
    • CKTSBUTUHBMZGZ-UHFFFAOYSA-N
    • HMS2231K21
    • FT-0651082
    • 3h-deoxycytidine
    • SCHEMBL6676882
    • FT-0689416
    • EN300-7382574
    • F3096-1697
    • Cytosine, 1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 2 inverted exclamation mark -Deoxycytidine
    • HMS3374L10
    • NCIOpen2_004589
    • 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • SY066621
    • 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • MDL: MFCD00066875
    • インチ: 1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)
    • InChIKey: CKTSBUTUHBMZGZ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C2OC(CO)C(C2)O)C=CC(N)=N1

計算された属性

  • せいみつぶんしりょう: 227.09060590g/mol
  • どういたいしつりょう: 227.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7382574-0.05g
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
7060-91-5
0.05g
$2755.0 2023-07-10

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one 関連文献

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-oneに関する追加情報

4-Amino-1-[4-Hydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]Pyrimidin-2-One: A Comprehensive Overview

The compound with CAS No. 7060-91-5, commonly referred to as 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug design. The long-chain substituents on the pyrimidine ring, including the hydroxyl and hydroxymethyl groups, contribute to its unique chemical properties and functional versatility.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The 4-amino group in this compound is a key functional group that plays a critical role in its interactions with biological systems. Researchers have demonstrated that this amino group can act as a hydrogen bond donor, enhancing the molecule's ability to bind to target proteins or nucleic acids. This property makes it a promising candidate for designing drugs targeting specific molecular pathways.

The oxolane ring (also known as a tetrahydrofuran ring) attached to the pyrimidine core introduces additional complexity to the molecule's structure. The hydroxyl group at position 4 and the hydroxymethyl group at position 5 of the oxolane ring contribute to the molecule's hydrophilicity and flexibility. These features are crucial for its potential applications in drug delivery systems, where solubility and bioavailability are key considerations. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with cellular membranes, providing insights into its pharmacokinetic properties.

One of the most exciting developments involving this compound is its role in enzyme inhibition studies. Researchers have found that 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one exhibits potent inhibitory activity against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that it can inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This suggests that the compound could be a lead candidate for developing anticancer therapies.

In addition to its enzymatic activity, this compound has also been investigated for its potential as a radioprotective agent. Experimental data indicate that it can protect cells from oxidative stress induced by ionizing radiation, making it a valuable compound for research in radiation therapy and space exploration medicine. The hydroxyl groups on the oxolane ring are believed to play a significant role in scavenging reactive oxygen species (ROS), thereby reducing cellular damage.

The synthesis of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimidine ring through condensation reactions and subsequent functionalization with the oxolane substituent. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production and preclinical testing.

From an environmental perspective, researchers have also explored the biodegradability and eco-friendly aspects of this compound. Studies suggest that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. This is particularly important for compounds intended for pharmaceutical applications, where minimizing ecological impact is a growing concern.

In conclusion, 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one (CAS No. 7060-91-5) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in chemical synthesis and biological research, positions it as a valuable tool in drug discovery and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing modern medicine.

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